Desmethyl Cyclobenzaprine N-β-D-Glucuronide
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Overview
Description
Desmethyl Cyclobenzaprine N-β-D-Glucuronide is a biochemical compound with the molecular formula C25H27NO6 and a molecular weight of 437.48 g/mol . It is a metabolite of cyclobenzaprine, a muscle relaxant commonly used to relieve skeletal muscle spasms and associated pain from acute musculoskeletal conditions . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthesis of Desmethyl Cyclobenzaprine N-β-D-Glucuronide involves the N-demethylation of cyclobenzaprine followed by glucuronidation. The N-demethylation process is typically catalyzed by cytochrome P450 enzymes, particularly CYP3A4 and CYP1A2 . The glucuronidation step involves the conjugation of the demethylated product with glucuronic acid, facilitated by UDP-glucuronosyltransferase enzymes .
Chemical Reactions Analysis
Desmethyl Cyclobenzaprine N-β-D-Glucuronide undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur at various positions on the molecule, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions are less common but can be achieved using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atom, using reagents like alkyl halides.
Scientific Research Applications
Desmethyl Cyclobenzaprine N-β-D-Glucuronide is primarily used in scientific research, particularly in the fields of:
Chemistry: It serves as a reference standard in analytical chemistry for the quantification of cyclobenzaprine metabolites.
Biology: The compound is used to study metabolic pathways and enzyme kinetics involving glucuronidation.
Medicine: Research involving this compound helps in understanding the pharmacokinetics and pharmacodynamics of cyclobenzaprine and its metabolites.
Industry: It is used in the development of analytical methods for drug testing and forensic toxicology.
Mechanism of Action
The mechanism of action of Desmethyl Cyclobenzaprine N-β-D-Glucuronide is closely related to that of its parent compound, cyclobenzaprine. Cyclobenzaprine acts as a 5-HT2 receptor antagonist, relieving muscle spasms through its action on the central nervous system at the brain stem . The glucuronidation of desmethyl cyclobenzaprine enhances its solubility and facilitates its excretion via the kidneys .
Comparison with Similar Compounds
Desmethyl Cyclobenzaprine N-β-D-Glucuronide can be compared to other glucuronidated metabolites of tricyclic compounds, such as:
Amitriptyline N-β-D-Glucuronide: Similar in structure and metabolic pathway, but derived from the antidepressant amitriptyline.
Nortriptyline N-β-D-Glucuronide: Another tricyclic antidepressant metabolite with similar glucuronidation.
Clomipramine N-β-D-Glucuronide: Derived from clomipramine, used in the treatment of obsessive-compulsive disorder.
The uniqueness of this compound lies in its specific application in studying the metabolism of cyclobenzaprine and its role in muscle relaxation therapy .
Properties
CAS No. |
67200-84-4 |
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Molecular Formula |
C25H27NO6 |
Molecular Weight |
437.492 |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[3-(dibenzo[1,2-a:1/',2/'-e][7]annulen-11-ylidene)propyl-methylamino]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H27NO6/c1-26(24-22(29)20(27)21(28)23(32-24)25(30)31)14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19/h2-5,7-13,20-24,27-29H,6,14H2,1H3,(H,30,31)/t20-,21-,22+,23-,24+/m0/s1 |
InChI Key |
LOSRUFDBUVVKIR-OSFFKXSWSA-N |
SMILES |
CN(CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31)C4C(C(C(C(O4)C(=O)O)O)O)O |
Synonyms |
1-Deoxy-1-[[3-(5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]methylamino]-β-D-glucopyranuronic Acid; |
Origin of Product |
United States |
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